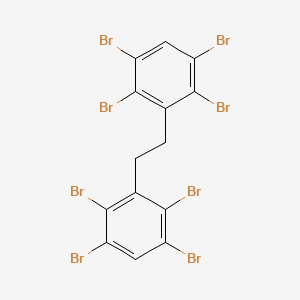
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is a brominated flame retardant commonly used in various industrial applications. It is known for its high efficiency in inhibiting the spread of fire, making it a valuable additive in materials such as thermoplastics, thermosets, textiles, and coatings . This compound is an impurity of Decabromodiphenylethane, another widely used flame retardant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane typically involves the bromination of diphenylethane. The process includes the following steps:
Bromination: Diphenylethane is reacted with bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, diphenylethane is brominated with bromine and a catalyst.
Separation and Purification: The product is separated from the reaction mixture and purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives .
Aplicaciones Científicas De Investigación
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane has several scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, although this is less common.
Industry: Widely used in the production of flame-retardant materials for various industrial applications.
Mecanismo De Acción
The mechanism by which 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the spread of fire. The molecular targets and pathways involved include the disruption of free radical chain reactions that propagate flames .
Comparación Con Compuestos Similares
Similar Compounds
Decabromodiphenylethane: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: Used in similar applications but has different chemical properties.
Hexabromocyclododecane: Another flame retardant with distinct properties and applications.
Uniqueness
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is unique due to its high bromine content, which provides superior flame-retardant properties. It is also less toxic compared to some other brominated flame retardants, making it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C14H6Br8 |
|---|---|
Peso molecular |
813.4 g/mol |
Nombre IUPAC |
1,2,4,5-tetrabromo-3-[2-(2,3,5,6-tetrabromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H6Br8/c15-7-3-8(16)12(20)5(11(7)19)1-2-6-13(21)9(17)4-10(18)14(6)22/h3-4H,1-2H2 |
Clave InChI |
DVJVVOVCJPONDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Br)CCC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















